N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide
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Overview
Description
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cinnoline derivative, followed by the formation of the piperidine ring, and finally, the attachment of the chroman-2-carboxamide moiety. Each step requires specific reagents and conditions, such as:
Cinnoline Derivative Formation: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through hydrogenation or reductive amination reactions.
Chroman-2-carboxamide Attachment: This final step often involves amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide
- N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)quinoline-2-carboxamide
Uniqueness
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide stands out due to its unique combination of structural elements, which confer distinct chemical properties and potential applications. Its chroman moiety, in particular, may offer advantages in terms of stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-3,4-dihydro-2H-chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c28-23(21-10-9-16-5-2-4-8-20(16)29-21)24-18-11-13-27(14-12-18)22-15-17-6-1-3-7-19(17)25-26-22/h2,4-5,8,15,18,21H,1,3,6-7,9-14H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELCNHDPFANSGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4CCC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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